molecular formula C23H24FN5O2S B2684887 5-((4-(4-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 369367-12-4

5-((4-(4-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2684887
CAS RN: 369367-12-4
M. Wt: 453.54
InChI Key: GVDSWHOYJWTSLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((4-(4-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C23H24FN5O2S and its molecular weight is 453.54. The purity is usually 95%.
BenchChem offers high-quality 5-((4-(4-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-(4-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Effects and Potential Therapeutic Uses

  • Receptor Occupancy and Therapeutic Potential : Studies have shown the relevance of receptor occupancy in the brain for compounds targeting specific neurological pathways, highlighting their potential in treating disorders like anxiety, depression, and schizophrenia. For example, compounds that target the 5-HT1A receptors in the brain have been studied for their implications in the pathophysiology and treatment of anxiety and mood disorders, using techniques such as positron emission tomography (PET) (Rabiner et al., 2002).

  • Metabolism and Disposition in Humans : The metabolism and disposition of novel therapeutic compounds after oral administration to humans are critical for their development as treatments. Studies on compounds such as BMS-690514, an inhibitor of growth factor receptors, provide insights into their absorption, metabolism, and excretion, contributing to the understanding of their safety and efficacy profiles (Christopher et al., 2010).

  • Effects on Serotonin Receptors : The impact of antipsychotic drugs on serotonin receptors (5-HT1A) in patients with schizophrenia has been studied, suggesting the intricate role of these receptors in psychiatric conditions and the potential of targeting them for therapeutic benefits (Lerond et al., 2013).

  • Psychoactive Substance Prevalence : Research into the prevalence of new psychoactive substances, including piperazine derivatives, in human samples highlights the significance of understanding the distribution and effects of these compounds in the context of public health and drug regulation (Rust et al., 2012).

  • Biodistribution and Radiation Dosimetry : Studies on novel PET radiopharmaceuticals, such as [18F]DASA-23 for evaluating pyruvate kinase M2 levels in humans, underscore the importance of assessing the safety, biodistribution, and dosimetry of new compounds for diagnostic and therapeutic applications (Beinat et al., 2020).

properties

IUPAC Name

5-[[4-(4-fluorophenyl)piperazin-1-yl]-(4-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O2S/c1-15-25-23-29(26-15)22(30)21(32-23)20(16-3-9-19(31-2)10-4-16)28-13-11-27(12-14-28)18-7-5-17(24)6-8-18/h3-10,20,30H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDSWHOYJWTSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCN(CC4)C5=CC=C(C=C5)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.